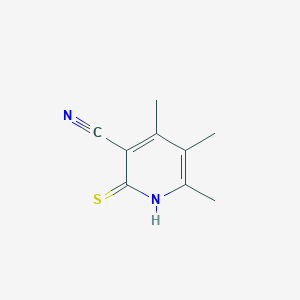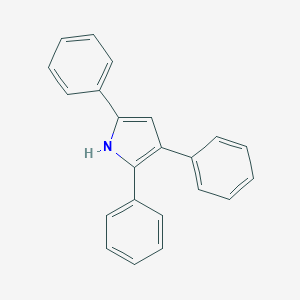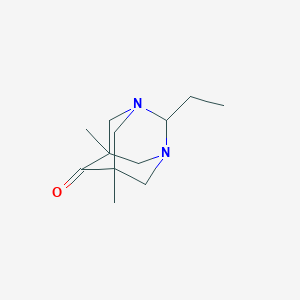
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclic compound with a tricyclic azepane ring system and possesses unique properties that make it a promising candidate for use in different areas of study.
Mechanism of Action
The mechanism of action of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is not fully understood. However, studies have suggested that it works by inhibiting the growth of microorganisms and cancer cells by disrupting their metabolic pathways.
Biochemical and Physiological Effects
Studies have shown that 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- has minimal toxicity and does not cause any significant adverse effects on the body. It has been found to exhibit good solubility in water, which makes it a potential candidate for use in various biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, its limited solubility in organic solvents can pose a challenge in certain experiments.
Future Directions
There are several potential future directions for the study of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-. One possible direction is to explore its potential use as a catalyst in organic synthesis. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential adverse effects.
In conclusion, 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable candidate for use in various fields, including organic synthesis, drug discovery, and microbiology. Further studies are needed to fully understand its potential and to identify any limitations or adverse effects.
Synthesis Methods
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- involves the reaction of 1,3-dibromopropane and 2-methyl-5-nitropyridine in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then subjected to hydrogenation over a palladium catalyst to obtain the final compound.
Scientific Research Applications
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- has been studied extensively for its potential applications in various fields of research. It has been found to possess antimicrobial, anticancer, and antifungal properties. It has also been studied for its potential use as a catalyst in organic synthesis.
properties
CAS RN |
108790-71-2 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C12H20N2O/c1-4-9-13-5-11(2)6-14(9)8-12(3,7-13)10(11)15/h9H,4-8H2,1-3H3 |
InChI Key |
AOPSNAPMPFYZHX-UHFFFAOYSA-N |
SMILES |
CCC1N2CC3(CN1CC(C2)(C3=O)C)C |
Canonical SMILES |
CCC1N2CC3(CN1CC(C2)(C3=O)C)C |
Other CAS RN |
108790-71-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
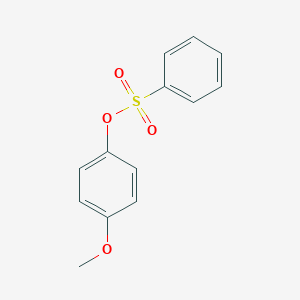


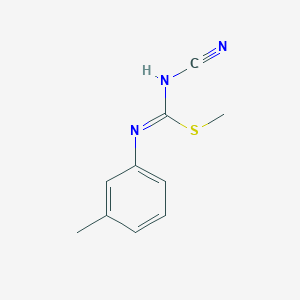
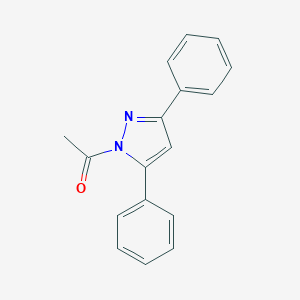
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)

